molecular formula C15H14N4O B2712636 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-52-7

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No.: B2712636
CAS No.: 862811-52-7
M. Wt: 266.304
InChI Key: IQANHNLQNYDGSW-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is an organic compound belonging to the class of imidazo[1,2-a]pyrimidines These compounds are characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHNLQNYDGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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